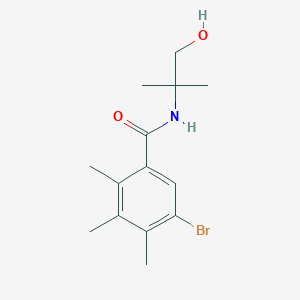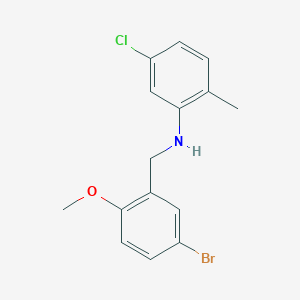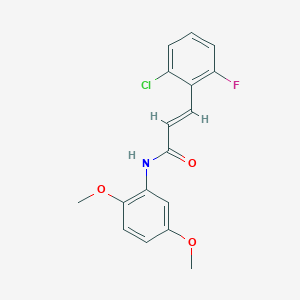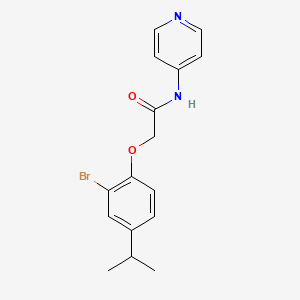![molecular formula C16H15ClN2O4 B5792028 N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential in cancer treatment. It belongs to a class of drugs called mTOR inhibitors, which target the mTOR (mammalian target of rapamycin) pathway, a key regulator of cell growth and proliferation.
Mechanism of Action
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide works by inhibiting the mTOR pathway, which is a key regulator of cell growth and proliferation. The mTOR pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. In addition to inhibiting the mTOR pathway, it can also induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels that support tumor growth). It has also been shown to have immunomodulatory effects, enhancing the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is its specificity for the mTOR pathway, which makes it a valuable tool for studying the role of this pathway in cancer biology. However, its potency and specificity can also pose challenges in terms of dosing and toxicity, particularly in animal studies. In addition, the complex mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and proliferation. Another area of interest is the identification of biomarkers that can predict response to N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, which could help personalize treatment for cancer patients. Finally, there is ongoing research on the potential use of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesis Methods
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide involves several steps, starting from the reaction of 4-methoxybenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chlorophenol to form the corresponding ester, which is subsequently reacted with N-(tert-butoxycarbonyl)-L-asparagine to form the corresponding amide. The amide is then reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide.
Scientific Research Applications
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines both in vitro and in vivo. Clinical trials have also been conducted to evaluate its efficacy in cancer patients, particularly in the treatment of renal cell carcinoma and breast cancer.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-12-8-6-11(7-9-12)16(18)19-23-15(20)10-22-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBTWFYQDLCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)


![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)

![N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5792035.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5792041.png)